molecular formula C16H14N2OS B5136818 N-(2-cyanophenyl)-3-(phenylthio)propanamide

N-(2-cyanophenyl)-3-(phenylthio)propanamide

Cat. No.: B5136818
M. Wt: 282.4 g/mol
InChI Key: VXPQRVLIKVOMBT-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-(phenylthio)propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been the subject of scientific research for several years. It was first synthesized in the 1990s as part of a research project aimed at developing new compounds that could mimic the effects of natural cannabinoids found in the cannabis plant. CP-47,497 has since been studied extensively for its potential therapeutic applications, as well as its effects on the body and brain.

Mechanism of Action

CP-47,497 acts on the body's endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain perception, inflammation, and mood. The compound binds to cannabinoid receptors in the brain and other tissues, producing a variety of effects depending on the specific receptor subtype and location. Studies have shown that CP-47,497 has a high affinity for CB1 receptors, which are primarily found in the brain and central nervous system.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a variety of biochemical and physiological effects in animal models. These include analgesia, anti-inflammatory effects, and changes in mood and behavior. The compound has also been shown to affect the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-47,497 for lab experiments is its high potency and selectivity for CB1 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the compound's synthetic nature and lack of natural analogs may limit its relevance to the study of natural cannabinoids found in the cannabis plant.

Future Directions

There are several potential future directions for research on CP-47,497 and related compounds. These include further investigation of its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. Additionally, future research may focus on developing new synthetic cannabinoids with improved potency, selectivity, and safety profiles. Finally, research may also investigate the potential risks associated with the use of synthetic cannabinoids, including their potential for abuse and dependence.

Synthesis Methods

CP-47,497 is synthesized through a multi-step process involving the reaction of various chemicals, including 2-cyanophenyl magnesium bromide and 3-bromothiophene. The final product is purified through a series of chromatography and recrystallization steps to obtain a pure form of the compound.

Scientific Research Applications

CP-47,497 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. Some of the most promising research has focused on the compound's potential as an analgesic, with studies showing that it may be effective in reducing pain and inflammation in animal models. Other research has investigated its potential as an anti-inflammatory agent, with some studies suggesting that it may be effective in reducing inflammation in the brain and other tissues.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-12-13-6-4-5-9-15(13)18-16(19)10-11-20-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPQRVLIKVOMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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